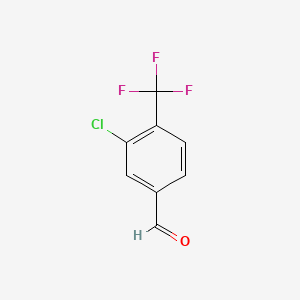

3-Chloro-4-(trifluoromethyl)benzaldehyde

Description

BenchChem offers high-quality 3-Chloro-4-(trifluoromethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(trifluoromethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSBZTCYCRVHCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Key Intermediate in Modern Synthesis

An In-depth Technical Guide to 3-Chloro-4-(trifluoromethyl)benzaldehyde

3-Chloro-4-(trifluoromethyl)benzaldehyde, identified by the CAS Number 83279-38-3 , is a halogenated aromatic aldehyde that has emerged as a critical building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1] Its unique molecular architecture, featuring a reactive aldehyde group influenced by the strong electron-withdrawing properties of both a chlorine atom and a trifluoromethyl (-CF3) group, imparts distinct reactivity and makes it an exceptionally valuable precursor for complex molecular targets. The trifluoromethyl moiety, in particular, is a well-regarded pharmacophore; its inclusion in drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, properties crucial for bioavailability and efficacy.[2][3] This guide provides an in-depth examination of the synthesis, properties, reactivity, and applications of this versatile compound, tailored for researchers and development professionals.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The key properties of 3-Chloro-4-(trifluoromethyl)benzaldehyde are summarized below, providing essential data for reaction planning and quality control.

| Property | Value | Source(s) |

| CAS Number | 83279-38-3 | [4] |

| Molecular Formula | C₈H₄ClF₃O | [5] |

| Molecular Weight | 208.57 g/mol | [5] |

| Appearance | Colorless oil or liquid | [4] |

| Boiling Point | Approx. 120-125 °C | |

| Solubility | Soluble in non-polar solvents (e.g., hexanes, dichloromethane) | |

| Storage | 2-8 °C, in a sealed container |

Spectroscopic Signature

The structural identity of the compound is typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum provides a clear diagnostic fingerprint.

-

¹H NMR (300 MHz, DMSO-d6): δ 10.09 (s, 1H, -CHO), 8.21 (s, 1H, Ar-H), 8.12 (d, J = 8.1 Hz, 1H, Ar-H), 8.07-8.02 (m, 1H, Ar-H).[4]

The downfield shift of the aldehyde proton (δ 10.09) and the distinct splitting pattern of the aromatic protons are characteristic of this substitution pattern.

Synthesis: A Practical Approach

A common laboratory-scale synthesis involves the reduction of the corresponding benzonitrile derivative. This method is efficient and provides the target aldehyde in good yield.

Protocol: Synthesis from 3-Chloro-4-(trifluoromethyl)benzonitrile

This protocol describes the reduction of the nitrile to the aldehyde using Diisobutylaluminium hydride (DIBAL-H), a reducing agent known for its ability to selectively perform this transformation without over-reducing the aldehyde to an alcohol.

Step 1: Reaction Setup

-

Dissolve 3-chloro-4-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen or argon atmosphere.

-

Cool the solution to 0 °C using an ice bath.

Step 2: Reduction

-

Slowly add Diisobutylaluminium hydride (DIBAL-H, typically a 1.0 M solution in toluene, ~1.5 eq) dropwise to the stirred solution via a syringe, maintaining the temperature at 0 °C.[4]

-

Allow the reaction mixture to stir at 0 °C for 2 hours.

-

Remove the ice bath and let the mixture warm to room temperature, continuing to stir for an additional 2 hours to ensure the reaction goes to completion.[4]

Step 3: Workup and Purification

-

Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 3M aqueous hydrochloric acid.[4]

-

Warm the mixture to room temperature and stir vigorously for approximately 1.5 hours.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether (Et₂O).

-

Separate the organic phase, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

-

Purify the resulting crude product (a colorless oil) by flash column chromatography (e.g., using 15% ethyl acetate/hexane as the eluent) to yield pure 3-chloro-4-(trifluoromethyl)benzaldehyde.[4]

Caption: Synthetic pathway for 3-Chloro-4-(trifluoromethyl)benzaldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-chloro-4-(trifluoromethyl)benzaldehyde stems from the electrophilic nature of its carbonyl carbon. The potent electron-withdrawing effects of the ortho-chloro and meta-trifluoromethyl groups synergistically increase the partial positive charge on the aldehyde carbon, making it highly susceptible to nucleophilic attack.[6][7] This enhanced reactivity makes it an excellent substrate for a variety of crucial organic transformations.

Key Reactions:

-

Schiff Base Formation: It readily condenses with primary amines to form imines (Schiff bases), a foundational reaction for constructing nitrogen-containing heterocycles and fluorescent probes.

-

Reductive Amination: The intermediate imine can be readily reduced in situ to form secondary amines, a cornerstone of pharmaceutical synthesis.

-

Wittig Reaction: It serves as an effective substrate for Wittig olefination, enabling the formation of carbon-carbon double bonds.

-

Cyclization Reactions: The aldehyde group can participate in cyclization reactions to form five-membered heterocycles, which are common scaffolds in agrochemicals.

Workflow: Synthesis of a Bioactive Scaffold

The following workflow illustrates how 3-chloro-4-(trifluoromethyl)benzaldehyde is used as a starting material in the synthesis of tetrahydropyridazines, a class of compounds investigated for their modulation of γ-Aminobutyrate-A (GABA-A) receptors.[4]

Caption: Workflow for synthesizing bioactive heterocyclic compounds.

Applications in Drug Discovery and Agrochemicals

The unique electronic properties conferred by the chloro and trifluoromethyl substituents make this aldehyde a favored intermediate for introducing these groups into larger, more complex molecules.

-

Pharmaceuticals: It is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, it is used in the preparation of compounds like 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol, a precursor for chiral piperidinol derivatives with potential therapeutic applications.[8] It is also a component in the synthesis of Sorafenib, a kinase inhibitor drug used in cancer therapy.[3] The trifluoromethyl group is known to enhance the efficacy and metabolic stability of drug candidates.[3][9]

-

Agrochemicals: In the agrochemical industry, this compound is instrumental in creating advanced pesticides and herbicides.[1] The halogenated aromatic core is a common feature in many effective crop protection agents.

-

Materials Science: The thermal stability imparted by the chloro and trifluoromethyl groups has led to its use in materials science, such as in the synthesis of polyaryl ethers with enhanced properties.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 3-chloro-4-(trifluoromethyl)benzaldehyde is imperative to ensure laboratory safety.

-

Hazards: The compound may cause severe skin burns and eye damage. It is also classified as a skin, eye, and respiratory irritant.[10]

-

Handling: Work in a well-ventilated area, preferably a chemical fume hood.[11][12] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][13] Avoid breathing vapors or mists.[12]

-

Storage: Store in a cool (2-8 °C), dry, and well-ventilated place away from heat, sparks, and open flames.[12] Keep the container tightly sealed to prevent moisture contamination and degradation.[12]

-

Spills: In case of a spill, isolate the area and use appropriate absorbent material. Avoid generating dust or vapors.[11]

Conclusion

3-Chloro-4-(trifluoromethyl)benzaldehyde is more than just a chemical reagent; it is an enabling tool for innovation in science and technology. Its well-defined reactivity, driven by the strategic placement of electron-withdrawing groups, provides chemists with a reliable and versatile platform for molecular construction. From developing next-generation pharmaceuticals that combat complex diseases to synthesizing advanced materials and effective agrochemicals, the utility of this compound is both broad and profound. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for any researcher aiming to leverage its full potential.

References

-

SAFETY DATA SHEET. [Link]

-

SAFETY DATA SHEET - Airgas. [Link]

-

3-Chloro-4-(trifluoromethyl)benzaldehyde - ChemBK. [Link]

-

4-Chloro-3-(trifluoromethyl)benzaldehyde SDS - Download & Subscribe for Updates. [Link]

-

3-chloro-4-(trifluoromethyl)benzaldehyde (C8H4ClF3O) - PubChemLite. [Link]

-

Synthesis of 4-trifluoromethylbenzaldehyde - PrepChem.com. [Link]

-

4-Trifluoromethylbenzaldehyde - Wikipedia. [Link]

-

3-Chloro-4-[3-(trifluoromethyl)phenyl]benzaldehyde | C14H8ClF3O | CID - PubChem. [Link]

-

83279-39-4 | 3-Chloro-4-(trifluoromethoxy)benzaldehyde - Alachem Co., Ltd. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

- EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google P

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. innospk.com [innospk.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-CHLORO-4-(TRIFLUOROMETHOXY)BENZALDEHYDE | 83279-38-3 [amp.chemicalbook.com]

- 5. 3-CHLORO-4-(TRIFLUOROMETHYL) BENZALDEHYDE [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. 4-Chloro-3-(trifluoromethyl)benzaldehyde SDS - Download & Subscribe for Updates [sdsmanager.com]

- 11. images.thdstatic.com [images.thdstatic.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-(trifluoromethyl)benzaldehyde

Introduction

3-Chloro-4-(trifluoromethyl)benzaldehyde is a halogenated aromatic aldehyde that serves as a critical building block in modern organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing nature of both the chloro and trifluoromethyl substituents, make it a versatile intermediate for creating complex molecular architectures. This guide provides an in-depth analysis of its core physical and chemical properties, offering field-proven insights and methodologies for its characterization, tailored for researchers and professionals in drug development and materials science. The compound's structure, featuring an aldehyde group meta to a chlorine atom and para to a trifluoromethyl group, imparts specific reactivity and characteristics that are invaluable in the synthesis of pharmaceuticals and agrochemicals.

Part 1: Core Physicochemical Properties

The reliable application of any chemical intermediate begins with a thorough understanding of its fundamental physical properties. These constants are not merely benchmarks; they dictate storage conditions, solvent selection for reactions, purification strategies, and safety protocols.

Summary of Physical Properties

A compilation of the key physical and chemical identifiers for 3-Chloro-4-(trifluoromethyl)benzaldehyde is presented below. Data has been aggregated from leading chemical suppliers and databases to ensure accuracy.

| Property | Value | Source(s) |

| CAS Number | 66417-30-9 | [1] |

| Molecular Formula | C₈H₄ClF₃O | [2][3] |

| Molecular Weight | 208.57 g/mol | [2] |

| Appearance | Colorless oil or liquid | [2] |

| Boiling Point | ~232.9°C (Predicted) | [2] |

| Density | ~1.463 g/cm³ (Predicted) | [4] |

| Solubility | Insoluble in water. Soluble in organic solvents like hexanes and dichloromethane. | [2] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [4] |

Note: Some physical properties, such as boiling point and density, are predicted values from chemical databases and should be confirmed experimentally for critical applications.

Part 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis is the cornerstone of chemical identification and quality control. For a compound like 3-Chloro-4-(trifluoromethyl)benzaldehyde, a multi-faceted approach using NMR, IR, and Mass Spectrometry is essential for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides precise information about the electronic environment of the protons on the aromatic ring and the aldehyde functional group.

-

¹H NMR (300 MHz, DMSO-d₆) :

-

δ 10.09 (s, 1H) : This singlet corresponds to the aldehyde proton (-CHO). Its downfield shift is characteristic of protons attached to a carbonyl carbon.

-

δ 8.21 (s, 1H) : Aromatic proton.

-

δ 8.12 (d, J = 8.1 Hz, 1H) : Aromatic proton.

-

δ 8.07-8.02 (m, 1H) : Aromatic proton.[2]

-

The specific splitting patterns and chemical shifts of the aromatic protons are dictated by the substitution pattern on the benzene ring. The strong electron-withdrawing effects of the -CF₃ and -Cl groups deshield the aromatic protons, shifting their signals downfield.

Workflow for Quality Control and Characterization

The following diagram illustrates a standardized workflow for the comprehensive characterization and quality control of an incoming sample of 3-Chloro-4-(trifluoromethyl)benzaldehyde. This process ensures the material's identity, purity, and suitability for subsequent synthetic applications.

Caption: Workflow for Quality Control of 3-Chloro-4-(trifluoromethyl)benzaldehyde.

Part 3: Experimental Methodologies

To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. The following sections detail the methodologies for key analytical techniques.

Protocol for ¹H NMR Spectrum Acquisition

Objective: To confirm the chemical structure of 3-Chloro-4-(trifluoromethyl)benzaldehyde.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it readily dissolves the analyte and its residual solvent peak does not interfere with key signals.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer (e.g., a 300 MHz or 400 MHz instrument).

-

Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm). Integrate the signals to determine the relative proton ratios and analyze the chemical shifts and coupling constants to confirm the structure.

Part 4: Reactivity, Stability, and Safety

Chemical Reactivity

The aldehyde functional group is the primary site of reactivity, readily undergoing nucleophilic addition, condensation, and oxidation reactions. The presence of the chloro and trifluoromethyl groups activates the aromatic ring towards nucleophilic aromatic substitution under certain conditions, while also influencing the reactivity of the aldehyde.

Stability and Storage

This compound is sensitive to air and moisture.[5] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2-8°C to prevent degradation.[4] Decomposition can occur at temperatures above 150°C.

Safety and Handling

3-Chloro-4-(trifluoromethyl)benzaldehyde is classified as a hazardous substance that can cause severe skin burns and eye damage.[5]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[6] In case of accidental contact, immediately flush the affected area with copious amounts of water.[6]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]

Conclusion

3-Chloro-4-(trifluoromethyl)benzaldehyde is a valuable and versatile chemical intermediate with well-defined physicochemical properties. A comprehensive understanding of its characteristics, supported by robust analytical methodologies, is paramount for its effective and safe utilization in research and development. The data and protocols presented in this guide serve as a foundational resource for scientists and professionals, enabling them to leverage the unique reactivity of this compound to advance innovations in drug discovery and materials science.

References

Sources

- 1. Shanghai ACT chemical Limited Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 2. 3-CHLORO-4-(TRIFLUOROMETHOXY)BENZALDEHYDE | 83279-38-3 [amp.chemicalbook.com]

- 3. 3-CHLORO-4-(TRIFLUOROMETHYL) BENZALDEHYDE [m.chemicalbook.com]

- 4. 3-Chloro-4-(trifluoromethyl)benzaldehyde [chembk.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. chemimpex.com [chemimpex.com]

- 9. rsc.org [rsc.org]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. capotchem.cn [capotchem.cn]

- 13. rsc.org [rsc.org]

- 14. innospk.com [innospk.com]

- 15. 3-Chloro-4-fluorobenzaldehyde(34328-61-5) 1H NMR [m.chemicalbook.com]

- 16. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 204339-72-0 [amp.chemicalbook.com]

- 17. 3-(Trifluoromethyl)benzaldehyde 97 454-89-7 [sigmaaldrich.com]

- 18. PubChemLite - 3-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde (C8H3ClF4O) [pubchemlite.lcsb.uni.lu]

- 19. 83279-39-4 | 3-Chloro-4-(trifluoromethoxy)benzaldehyde - Alachem Co., Ltd. [alachem.co.jp]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 3-fluoro-4-(trifluoromethoxy)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 23. 4-氟-3-(三氟甲基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

Introduction: The Structural Significance of 3-Chloro-4-(trifluoromethyl)benzaldehyde

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Chloro-4-(trifluoromethyl)benzaldehyde

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 3-Chloro-4-(trifluoromethyl)benzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and materials science. We will delve into the theoretical underpinnings of the observed spectral features, offering field-proven insights into the influence of its distinct substituents on the chemical environment of the molecule's nuclei.

3-Chloro-4-(trifluoromethyl)benzaldehyde is a trifunctional molecule featuring an aldehyde group, a chlorine atom, and a trifluoromethyl group attached to a benzene ring. Each of these substituents imparts unique electronic properties that profoundly influence the NMR spectra. The aldehyde group is a moderately deactivating, meta-directing group. The chlorine atom is also deactivating but ortho, para-directing due to a combination of its inductive electron-withdrawing (-I) and resonance electron-donating (+M) effects.[1][2] The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group and is strongly deactivating and meta-directing.[3] Understanding the interplay of these effects is critical for the accurate assignment of NMR signals.

Theoretical Framework: Substituent Effects on NMR Chemical Shifts

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Electron-withdrawing groups (EWGs) decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield).[4][5] Conversely, electron-donating groups (EDGs) increase electron density, leading to a shielding effect and an upfield (lower chemical shift) signal.[4]

In 3-Chloro-4-(trifluoromethyl)benzaldehyde, all three substituents—aldehyde (-CHO), chlorine (-Cl), and trifluoromethyl (-CF₃)—are electron-withdrawing. This cumulative deshielding effect results in the aromatic protons and carbons resonating at significantly downfield positions compared to unsubstituted benzene (δ 7.34 ppm in CDCl₃ for ¹H, δ 128.7 ppm for ¹³C).

The following diagram illustrates the logical workflow for acquiring and interpreting the NMR data for our target molecule.

Caption: Workflow for NMR-based structural elucidation.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Chloro-4-(trifluoromethyl)benzaldehyde is expected to show four distinct signals: one for the aldehydic proton and three for the aromatic protons.

The structure and labeling for discussion are as follows:

Caption: Structure of 3-Chloro-4-(trifluoromethyl)benzaldehyde with proton numbering.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| 1 | ~10.05 | Singlet (s) | - | CHO | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and its electronegativity, appearing far downfield.[6] |

| 2 | ~8.15 | Doublet (d) | J ≈ 2.0 Hz | H-2 | This proton is ortho to the strongly electron-withdrawing aldehyde group and shows only small meta-coupling to H-6. |

| 3 | ~7.95 | Doublet of doublets (dd) | J ≈ 8.5, 2.0 Hz | H-6 | This proton is ortho to the chlorine and meta to the aldehyde. It experiences ortho-coupling to H-5 and meta-coupling to H-2. |

| 4 | ~7.85 | Doublet (d) | J ≈ 8.5 Hz | H-5 | This proton is ortho to the powerfully withdrawing -CF₃ group and ortho to H-6. The signal may be broadened or show quartet-like splitting due to long-range coupling with the fluorine atoms (⁵JHF). |

In-depth Signal Analysis:

-

Aldehyde Proton (H-CHO): The singlet at ~10.05 ppm is characteristic of benzaldehydes.[7] Its position is shifted downfield due to the combined electron-withdrawing effects of the ring substituents.

-

Aromatic Proton H-2: Located ortho to the aldehyde and meta to the chlorine, H-2 is significantly deshielded. It appears as a doublet due to coupling with H-6 (meta-coupling, ⁴JHH), which is typically around 2-3 Hz.

-

Aromatic Proton H-6: Positioned between the chlorine and H-5, this proton's chemical shift is influenced by both. It will be split into a doublet of doublets by H-5 (ortho-coupling, ³JHH ≈ 8-9 Hz) and H-2 (meta-coupling, ⁴JHH ≈ 2-3 Hz).

-

Aromatic Proton H-5: This proton is ortho to the very strong electron-withdrawing -CF₃ group, which should deshield it significantly. It appears as a doublet due to ortho-coupling with H-6. Long-range coupling to the three fluorine atoms (⁵JHF) can sometimes be observed, which might broaden the signal or resolve into a narrow quartet.[8]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals: one for the aldehyde carbon, one for the trifluoromethyl carbon, and six for the aromatic carbons, as they are all in unique chemical environments.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | ~189.5 | Singlet (s) | C=O | The carbonyl carbon of an aldehyde is characteristically found in this region.[9][10] | | 2 | ~138.0 | Singlet (s) | C-3 | Carbon bearing the chlorine atom. The chemical shift for C-Cl in aromatic systems is typically in the 130-135 ppm range.[11] | | 3 | ~135.5 | Singlet (s) | C-1 | The carbon attached to the aldehyde group (ipso-carbon). | | 4 | ~134.0 | Quartet (q) | C-4 | Carbon attached to the -CF₃ group. The signal is split into a quartet by the three fluorine atoms (¹JCF ≈ 30-40 Hz).[8] | | 5 | ~132.5 | Singlet (s) | C-6 | Aromatic CH carbon. | | 6 | ~129.0 | Singlet (s) | C-2 | Aromatic CH carbon. | | 7 | ~127.0 | Quartet (q) | C-5 | Aromatic CH carbon. The signal may show a small quartet splitting due to two-bond coupling with the -CF₃ group (²JCF ≈ 4-5 Hz).[8] | | 8 | ~123.0 | Quartet (q) | CF₃ | The carbon of the trifluoromethyl group itself shows a strong one-bond coupling to the fluorine atoms (¹JCF ≈ 270-275 Hz).[12] |

In-depth Signal Analysis:

-

Quaternary Carbons (C-1, C-3, C-4): These carbons, which bear the substituents, typically have lower signal intensities in a standard proton-decoupled spectrum. C-4 and the CF₃ carbon itself provide the most definitive assignments due to their characteristic splitting into quartets from C-F coupling. The large coupling constant for the CF₃ carbon (~273 Hz) and the smaller one for the attached aromatic carbon, C-4 (~33 Hz), are diagnostic.[8]

-

Aromatic CH Carbons (C-2, C-5, C-6): The precise assignment of these carbons requires advanced 2D NMR techniques (like HSQC and HMBC). However, their chemical shifts are all downfield due to the strong overall electron-withdrawing nature of the substituents on the ring. C-5 is expected to show a small quartet splitting due to its proximity to the -CF₃ group.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reliable NMR data, the following protocol is recommended.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 15-20 mg of 3-Chloro-4-(trifluoromethyl)benzaldehyde.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing power and relatively clean spectral window.[13]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Shimming:

-

Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks for the TMS signal.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Key Parameters:

-

Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

-

Spectral Width: ~16 ppm (to cover the range from TMS to the aldehyde proton).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 8-16 (adjust for desired signal-to-noise ratio).

-

-

Validation Check: The integration of the aromatic region to the aldehyde proton should yield a ratio of approximately 3:1.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional carbon spectrum with proton decoupling.

-

Key Parameters:

-

Pulse Angle: 45 degrees.

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more (as ¹³C is much less sensitive than ¹H).

-

-

Validation Check: The spectrum should contain 8 distinct signals, including two prominent quartets characteristic of the -CF₃ group and its attached carbon.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra carefully to obtain a flat baseline.

-

Calibrate the spectra by setting the TMS peak to 0.00 ppm.

-

Integrate the ¹H spectrum and pick all peaks in both spectra, noting their chemical shifts, multiplicities, and coupling constants.

-

Conclusion

The ¹H and ¹³C NMR spectra of 3-Chloro-4-(trifluoromethyl)benzaldehyde are highly informative, with each signal's position and multiplicity directly reflecting the complex electronic interplay of the aldehyde, chloro, and trifluoromethyl substituents. The strong deshielding effects of these groups shift all signals downfield. Key diagnostic features include the aldehyde proton singlet around 10 ppm in the ¹H spectrum, and the characteristic quartet splitting patterns induced by the trifluoromethyl group in the ¹³C spectrum. By following a robust experimental protocol and applying fundamental principles of spectral interpretation, researchers can confidently verify the structure of this important chemical building block.

References

-

Lau, J. L., & Gerig, J. T. (2000). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 18(2), 153–165. Sourced from NIH. Retrieved from [Link]

-

Lau, J. L., & Gerig, J. T. (2000). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of biomolecular NMR, 18(2), 153–165. Sourced from PubMed. Retrieved from [Link]

-

Reddit user discussion. (2021). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. Reddit. Retrieved from [Link]

-

Supporting Information. (2018). Royal Society of Chemistry. Retrieved from [Link]

-

Lau, J. L., & Gerig, J. T. (2017). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. Retrieved from [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-11. Dove Medical Press. Retrieved from [Link]

-

Schurko, R. W., & Wasylishen, R. E. (2015). Direct Investigation of Covalently Bound Chlorine in Organic Compounds by Solid-State 35Cl NMR Spectroscopy and Exact Spectral Line-Shape Simulations. PubMed Central. Retrieved from [Link]

-

Reddit user discussion. (n.d.). What is the effect of a chlorine group on aromatic protons?. Reddit. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Retrieved from [Link]

-

Jackowski, K., Wilczek, M., Pecul, M., & Sadlej, J. (2004). Systematic discrepancy of theoretical predictions of NMR chemical shifts for chlorinated aromatic carbons using the GIAO DFT method. Journal of Molecular Structure: THEOCHEM, 673(1-3), 51-56. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 3-Chloro-4-(trifluoromethoxy)benzaldehyde. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. reddit.com [reddit.com]

- 3. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Direct Investigation of Covalently Bound Chlorine in Organic Compounds by Solid-State 35Cl NMR Spectroscopy and Exact Spectral Line-Shape Simulations'' - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Chloro-4-(trifluoromethyl)benzaldehyde

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-Chloro-4-(trifluoromethyl)benzaldehyde (CTFMB), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this complex molecule.

Introduction: The Significance of CTFMB and IR Spectroscopy

3-Chloro-4-(trifluoromethyl)benzaldehyde (CAS No. 83279-38-3) is a substituted aromatic aldehyde of significant interest in organic synthesis.[1] Its molecular structure, featuring an aldehyde group, a chlorine atom, and a trifluoromethyl group attached to a benzene ring, presents a unique spectroscopic fingerprint. Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of such molecules.[2][3] It provides invaluable information about the functional groups present by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of the molecule's covalent bonds.[2][4]

This guide will systematically deconstruct the IR spectrum of CTFMB, offering insights into how the interplay of its functional groups influences the vibrational frequencies, thereby enabling its unambiguous identification.

Theoretical Framework: Understanding the Vibrational Modes of CTFMB

The IR spectrum of CTFMB is a composite of the vibrational modes of its constituent parts: the aromatic ring, the aldehyde group, the C-Cl bond, and the CF3 group. The positions of these absorption bands are influenced by electronic effects (induction and resonance) and mechanical coupling between vibrations.

Molecular Structure of 3-Chloro-4-(trifluoromethyl)benzaldehyde

Caption: Molecular structure of 3-Chloro-4-(trifluoromethyl)benzaldehyde.

Aldehyde Group Vibrations

The aldehyde functional group gives rise to some of the most characteristic peaks in the IR spectrum.

-

C=O Stretching: The carbonyl (C=O) stretch is a strong, sharp absorption. For aromatic aldehydes, this band is typically found in the 1710-1685 cm⁻¹ region.[5][6] Conjugation with the aromatic ring lowers the frequency compared to saturated aldehydes (1740-1720 cm⁻¹).[5]

-

Aldehydic C-H Stretching: The C-H bond of the aldehyde group exhibits a distinctive set of two weak to medium bands between 2860-2700 cm⁻¹.[7][8] This doublet arises from Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[7][8] The presence of a band around 2720 cm⁻¹ is particularly diagnostic for aldehydes.[5][7]

Aromatic Ring Vibrations

The benzene ring has several characteristic vibrational modes.

-

Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring occurs at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[9][10]

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring result in a series of medium to sharp bands in the 1600-1450 cm⁻¹ region.[11][12] Often, two prominent peaks are observed around 1600 cm⁻¹ and 1500-1400 cm⁻¹.[9][13]

-

C-H Out-of-Plane Bending: The out-of-plane ("oop") bending of the aromatic C-H bonds gives rise to strong absorptions in the 900-675 cm⁻¹ region. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring.[9][11]

Substituent Vibrations

-

C-Cl Stretching: The C-Cl stretching vibration for aromatic chlorides typically appears in the 850-550 cm⁻¹ range.[14]

-

Trifluoromethyl (CF3) Group Vibrations: The CF3 group has strong, characteristic absorption bands. The symmetric and antisymmetric C-F stretching modes are expected to be prominent in the spectrum, often appearing in the 1350-1100 cm⁻¹ region.[15][16] The C-CF3 stretching mode is also a characteristic frequency.[15] The strong electronegativity of the fluorine atoms can influence the electronic environment of the entire molecule, potentially shifting the frequencies of other vibrational modes.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

A reliable IR spectrum is foundational to accurate analysis. Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique for liquids and solids that requires minimal sample preparation.[3][17][18]

Workflow for ATR-FTIR Analysis

Caption: Standard workflow for obtaining an ATR-FTIR spectrum of a liquid sample.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its necessary performance checks.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol, and a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: Collect a background spectrum with the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO2 and water vapor) and the instrument itself.

-

Sample Application: Place a small drop of 3-Chloro-4-(trifluoromethyl)benzaldehyde directly onto the center of the ATR crystal. As CTFMB is a liquid at room temperature, this is a straightforward process.[1]

-

Data Collection:

-

Lower the ATR press to ensure firm and consistent contact between the liquid sample and the crystal.

-

Initiate the data collection. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The acquired spectrum should be automatically ratioed against the background spectrum.

-

Perform a baseline correction to ensure all peaks originate from the same horizontal axis.

-

If necessary, an ATR correction algorithm can be applied to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

-

-

Post-Measurement Cleaning: After the measurement is complete, thoroughly clean the sample from the ATR crystal using an appropriate solvent and a soft wipe.

Spectral Interpretation and Data Analysis

The following table summarizes the expected key absorption bands in the IR spectrum of 3-Chloro-4-(trifluoromethyl)benzaldehyde, based on established group frequencies for its constituent functional groups.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Weak to Medium |

| 2860 - 2800 | C-H Stretch (Fermi Doublet) | Aldehyde | Weak |

| 2760 - 2700 | C-H Stretch (Fermi Doublet) | Aldehyde | Weak |

| 1710 - 1685 | C=O Stretch | Aromatic Aldehyde | Strong, Sharp |

| 1600 - 1585 | C=C Stretch (in-ring) | Aromatic Ring | Medium |

| 1500 - 1400 | C=C Stretch (in-ring) | Aromatic Ring | Medium |

| 1350 - 1100 | C-F Stretches | Trifluoromethyl (CF3) | Strong |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |

| 850 - 550 | C-Cl Stretch | Aryl Halide | Medium to Strong |

Detailed Analysis of Key Regions:

-

3100-2700 cm⁻¹ Region: This region is critical for identifying both the aromatic and aldehydic C-H stretches. Look for weak peaks just above 3000 cm⁻¹ for the aromatic C-H bonds.[9] The presence of two distinct, weaker peaks around 2820 cm⁻¹ and 2720 cm⁻¹ is a definitive indicator of the aldehyde group.[5][8]

-

1700 cm⁻¹ Region: A very strong and sharp absorption is expected here, corresponding to the C=O stretch of the benzaldehyde moiety.[6][19] Its position, slightly below 1700 cm⁻¹, confirms its conjugation with the aromatic system.[20]

-

1600-1400 cm⁻¹ Region: Multiple peaks of medium intensity will be present, characteristic of the C=C bond vibrations within the trisubstituted benzene ring.[11][13]

-

1350-1100 cm⁻¹ Region: This area will be dominated by very strong, broad absorptions due to the symmetric and asymmetric C-F stretching vibrations of the trifluoromethyl group.[15][21] The high intensity of these bands is due to the large change in dipole moment during the C-F bond vibrations.

-

Below 900 cm⁻¹ (Fingerprint Region): This region contains a complex pattern of absorptions, including the C-H out-of-plane bends and the C-Cl stretch.[4] The specific pattern of the C-H "oop" bands can provide confirmatory evidence for the 1,2,4-trisubstitution pattern on the benzene ring.[9][11] The C-Cl stretch will also contribute a strong band in this area.[14]

Conclusion

Infrared spectroscopy provides a rapid and powerful method for the structural verification of 3-Chloro-4-(trifluoromethyl)benzaldehyde. By systematically analyzing the key regions of the spectrum, one can confidently identify the characteristic vibrations of the aldehyde, aromatic ring, chloro, and trifluoromethyl functional groups. The combination of a strong carbonyl absorption near 1700 cm⁻¹, the distinctive aldehydic C-H Fermi doublet, strong C-F stretching bands, and the specific pattern of aromatic vibrations creates a unique spectral fingerprint. This guide provides the theoretical basis and practical instruction for researchers to effectively utilize IR spectroscopy in their work with this important synthetic intermediate.

References

- IR Spectroscopy Tutorial: Aldehydes. (n.d.). University of Colorado Boulder.

- Infrared spectra of aromatic rings. (n.d.). Chemistry LibreTexts.

-

Why are there two C-H spectra for the aldehyde proton in IR? (2014). ResearchGate. Retrieved from [Link]

-

IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I - LibreTexts. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2023). OpenStax. Retrieved from [Link]

- IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder.

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

-

Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Table of IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

3-CHLORO-4-(TRIFLUOROMETHOXY)BENZALDEHYDE. (2024). ChemBK. Retrieved from [Link]

- Spectroscopy of Aromatic Compounds. (n.d.). Organic Chemistry: A Tenth Edition - OpenStax adaptation 1.

-

Interpreting Infrared Spectra. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(4), 537-548. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

Pinchas, S. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293–305. Retrieved from [Link]

- The features of IR spectrum. (n.d.).

-

Emeléus, H. J., & Haszeldine, R. N. (1953). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 31(11), 1142-1149. Retrieved from [Link]

-

Infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Retrieved from [Link]

-

Even, M. A., Lee, S.-H., Wang, J., & Chen, Z. (2005). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 109(51), 26088–26094. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Spectroscopy of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. (2005). ACS Publications. Retrieved from [Link]

- Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications. (n.d.).

-

Benzaldehyde IR Spectrum Analysis. (2025). Berkeley Learning Hub. Retrieved from [Link]

-

3-Chloro-4-fluorobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

- IR Lecture Notes. (n.d.).

-

Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy. (2005). PubMed. Retrieved from [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (2008). ResearchGate. Retrieved from [Link]

-

Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. (2009). ResearchGate. Retrieved from [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

- Table of Characteristic IR Absorptions. (n.d.).

-

ATR-FTIR. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

4-(Trifluoromethyl)benzaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

Benzaldehyde, 4-(trifluoromethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

4-Chloro-3-(trifluoromethyl)benzaldehyde. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. ias.ac.in [ias.ac.in]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. pubs.acs.org [pubs.acs.org]

Introduction: Unveiling the Molecular Identity of a Key Synthetic Building Block

An In-Depth Technical Guide to the Mass Spectrometry of 3-Chloro-4-(trifluoromethyl)benzaldehyde

3-Chloro-4-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde of significant interest in the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique substitution pattern, featuring an electron-withdrawing trifluoromethyl group and a halogen, imparts specific reactivity and properties to the molecules it helps create.[1] Accurate and unambiguous characterization of this compound is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides a comprehensive technical overview of the mass spectrometric behavior of 3-Chloro-4-(trifluoromethyl)benzaldehyde. We will delve into the principles of its ionization and fragmentation, present a validated experimental protocol for its analysis, and interpret the resulting mass spectrum. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep, practical understanding of how to analyze this and structurally related molecules.

Physicochemical Properties and Analytical Considerations

Before proceeding to mass spectrometric analysis, understanding the fundamental properties of the analyte is crucial for method development.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClF₃O | [2] |

| Molecular Weight | 208.57 g/mol | [2] |

| Appearance | Colorless oil or liquid | |

| Boiling Point | Approx. 120-125 °C | |

| Solubility | Soluble in non-polar organic solvents (e.g., dichloromethane, hexanes) | |

| Storage | 2-8 °C in a sealed container |

The compound's volatility and thermal stability make it an ideal candidate for GC-MS analysis. The choice of ionization technique is dictated by the analytical goal. For detailed structural confirmation, the high-energy, predictable fragmentation of Electron Ionization (EI) is the method of choice.[3] Softer ionization techniques like Chemical Ionization (CI) could be employed if preserving the molecular ion is the primary objective, but they would yield less structural information.[3][4]

Electron Ionization (EI) Mass Spectrometry: A Predictive Fragmentation Analysis

Under standard 70 eV EI conditions, 3-Chloro-4-(trifluoromethyl)benzaldehyde will undergo ionization to form a molecular ion (M⁺•), which then fragments in a series of predictable pathways governed by the stability of the resulting ions and neutral losses. The aromatic ring provides significant stability, typically resulting in a prominent molecular ion peak.[5][6]

The key functional groups—aldehyde, chloro, and trifluoromethyl—each direct the fragmentation process.

-

Formation of the Molecular Ion (m/z 208/210): The initial event is the removal of an electron to form the radical cation [C₈H₄ClF₃O]⁺•. Due to the natural abundance of chlorine isotopes (³⁵Cl:~75.8%, ³⁷Cl:~24.2%), the molecular ion will appear as a characteristic doublet, with the M peak at m/z 208 (containing ³⁵Cl) and the M+2 peak at m/z 210 (containing ³⁷Cl) in an approximate 3:1 ratio. This isotopic signature is a powerful confirmation of the presence of one chlorine atom.

-

α-Cleavage (Loss of H•): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen radical to form a stable acylium ion [M-H]⁺.[7] This would result in a strong peak at m/z 207/209.

-

Loss of the Aldehyde Group (Loss of •CHO): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of a formyl radical (•CHO), yielding a trifluoromethyl-chlorophenyl cation at m/z 179/181.

-

Loss of Carbon Monoxide (CO): Following the initial loss of the hydrogen radical, the resulting acylium ion (m/z 207/209) can readily lose a neutral molecule of carbon monoxide (CO) to form the same trifluoromethyl-chlorophenyl cation at m/z 179/181.[7] This is a very common and energetically favorable pathway for aromatic aldehydes.

-

Loss of Chlorine (Cl•): The [M]⁺• or other fragment ions can lose a chlorine radical. For instance, the molecular ion losing •Cl would yield an ion at m/z 173. The fragment at m/z 179 could also lose •Cl to produce an ion at m/z 144.

-

Loss of Trifluoromethyl Radical (•CF₃): The trifluoromethyl group can be lost as a radical (•CF₃, mass 69). Loss of •CF₃ from the molecular ion would produce a chloro-benzoyl cation at m/z 139/141. This is a significant fragmentation pathway for trifluoromethyl-substituted aromatics.[8][9]

Predicted Fragmentation Summary

| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Ion Structure | Proposed Fragmentation Pathway |

| 208 | 210 | [C₈H₄ClF₃O]⁺• | Molecular Ion [M]⁺• |

| 207 | 209 | [C₈H₃ClF₃O]⁺ | [M-H]⁺ |

| 179 | 181 | [C₇H₃ClF₃]⁺ | [M-CHO]⁺ or [M-H-CO]⁺ |

| 145 | - | [C₇H₄F₃]⁺ | [M-Cl-CO]⁺ |

| 139 | 141 | [C₈H₄ClO]⁺ | [M-CF₃]⁺ |

| 111 | 113 | [C₆H₄Cl]⁺ | [M-CF₃-CO]⁺ |

Visualizing the Fragmentation Pathway

The relationships between these key fragments can be visualized as a logical cascade originating from the molecular ion.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. capotchem.cn [capotchem.cn]

- 3. youtube.com [youtube.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. whitman.edu [whitman.edu]

- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Solubility of 3-Chloro-4-(trifluoromethyl)benzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 3-Chloro-4-(trifluoromethyl)benzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-4-(trifluoromethyl)benzaldehyde (CAS No. 83279-38-3), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The document elucidates the theoretical principles governing its solubility, summarizes available qualitative data, and provides detailed, field-proven experimental protocols for quantitative solubility determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in organic media to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Significance of a Versatile Intermediate

3-Chloro-4-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde whose unique electronic and steric properties make it a valuable building block in modern organic synthesis. The presence of a chloro group and a trifluoromethyl group on the benzaldehyde scaffold imparts distinct reactivity and physicochemical characteristics. The trifluoromethyl (CF₃) group, in particular, is a key pharmacophore known for enhancing metabolic stability and lipophilicity, thereby improving the pharmacokinetic profiles of drug candidates.[3]

Understanding the solubility of this intermediate is not a trivial academic exercise; it is a cornerstone of its practical application.[4] In drug development and chemical synthesis, solubility dictates:

-

Reaction Efficiency: The choice of solvent directly impacts reaction rates, equilibrium positions, and the suppression of side reactions by ensuring reactants remain in a single phase.

-

Purification and Isolation: Processes like crystallization and chromatography are fundamentally dependent on differential solubility in various solvent systems.

-

Formulation: For active pharmaceutical ingredients (APIs) derived from this intermediate, understanding solubility is the first step toward developing effective delivery systems.[5][6]

This guide provides the theoretical framework and practical methodologies required to master the solubility behavior of 3-Chloro-4-(trifluoromethyl)benzaldehyde.

Physicochemical Profile and Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its molecular structure. The key features of 3-Chloro-4-(trifluoromethyl)benzaldehyde govern its interactions with various solvents.

Table 1: Key Physicochemical Properties of 3-Chloro-4-(trifluoromethyl)benzaldehyde

| Property | Value | Reference |

| CAS Number | 83279-38-3 | [7] |

| Molecular Formula | C₈H₄ClF₃O | [7] |

| Molecular Weight | 208.56 g/mol | [7] |

| Appearance | Liquid / Colorless Oil | [1][2] |

| Boiling Point | ~120-125 °C | [1] |

The molecule's structure combines polar and non-polar characteristics:

-

Aromatic Ring: The benzene ring is inherently non-polar and contributes to solubility in solvents with significant London dispersion forces.

-

Aldehyde Group (-CHO): The carbonyl function introduces polarity (dipole moment) and can act as a hydrogen bond acceptor. This promotes solubility in polar aprotic and, to a lesser extent, polar protic solvents.

-

Chloro Substituent (-Cl): The chlorine atom is electronegative, adding to the molecule's overall dipole moment.

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and highly lipophilic ("fat-loving"). It significantly increases the molecule's affinity for non-polar and weakly polar organic solvents while drastically reducing its solubility in water.

This combination suggests that the compound will be largely insoluble in water but will exhibit good solubility in a range of organic solvents, a fact confirmed by qualitative reports.[1][2][8]

Theoretical Framework: Predicting Solubility

A robust understanding of solubility begins with the principle of "like dissolves like ," which states that substances with similar intermolecular forces are likely to be miscible.[9] We can quantify this using more sophisticated models like Hansen Solubility Parameters (HSP).

Hansen parameters deconstruct the total Hildebrand solubility parameter (δt) into three components representing the primary types of intermolecular forces:[10][11]

-

δD: Energy from d ispersion forces (non-polar).

-

δP: Energy from p olar (dipole-dipole) forces.

-

δH: Energy from h ydrogen bonding.

The total parameter is related by the equation: δt² = δD² + δP² + δH²

While the exact HSP for 3-Chloro-4-(trifluoromethyl)benzaldehyde are not published, we can infer its likely characteristics by comparing it to benzaldehyde (δD=19.4, δP=7.4, δH=5.3).[12][13] The addition of the -Cl and -CF₃ groups would be expected to increase the dispersive (δD) and polar (δP) components while having a minimal effect on the hydrogen bonding (δH) component.

A solvent is predicted to be effective if its Hansen parameters are close to those of the solute. The "distance" (Ra) between the solute and solvent in Hansen space can be calculated, and smaller distances imply greater affinity. This framework provides a powerful tool for pre-screening and selecting appropriate solvents for experimental validation.

Caption: Logical diagram illustrating how molecular features dictate intermolecular forces and subsequent solubility.

Qualitative and Estimated Solubility Data

While precise, publicly available quantitative data is limited, qualitative assessments from chemical suppliers and synthesis literature provide a strong starting point. The compound is generally described as being soluble in a variety of common organic solvents.

Table 2: Summary of Qualitative Solubility for 3-Chloro-4-(trifluoromethyl)benzaldehyde

| Solvent Class | Specific Solvent(s) | Qualitative Solubility | Reference(s) |

| Non-Polar Hydrocarbons | Hexanes | Soluble | [1] |

| Halogenated Hydrocarbons | Dichloromethane (DCM) | Soluble | [1] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | [2][8] |

| Ketones | Acetone, Ketones (general) | Soluble | [8] |

| Esters | Ethyl Acetate | Soluble | [2] |

| Alcohols | Methanol, Ethanol, Alcohols (general) | Soluble | [8] |

| Aqueous | Water | Insoluble | [2] |

Expert Insight: The high lipophilicity imparted by the -CF₃ group and the overall molecular structure strongly suggests high solubility (likely >100 mg/mL) in aprotic solvents like DCM, THF, and ethyl acetate. Solubility in alcohols like methanol and ethanol is also expected to be good, though potentially lower due to the disruption of the solvent's hydrogen-bonding network. Solubility in non-polar alkanes like hexane will be moderate, driven primarily by dispersion forces.

Experimental Protocol: Quantitative Solubility Determination

For applications requiring precise concentration data, experimental determination is essential. The Equilibrium Shake-Flask Method followed by Gravimetric Analysis is the gold-standard technique for measuring thermodynamic solubility.[3]

Objective

To determine the equilibrium solubility of 3-Chloro-4-(trifluoromethyl)benzaldehyde in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials & Equipment

-

3-Chloro-4-(trifluoromethyl)benzaldehyde (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Pre-weighed glass evaporating dishes or vials

-

Vacuum oven or desiccator

Step-by-Step Methodology

-

Preparation of Slurry: Add an excess amount of 3-Chloro-4-(trifluoromethyl)benzaldehyde to a glass vial. The key is to ensure a visible amount of undissolved solid will remain at equilibrium.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the selected organic solvent into the vial.

-

Equilibration: Securely cap the vial and place it in the temperature-controlled shaker set to 25 °C. Agitate the slurry for a minimum of 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is unequivocally reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle. This step is critical to avoid clogging the filter.

-

Sample Extraction: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Attach a 0.22 µm syringe filter to the syringe and discard the first ~0.5 mL of filtrate to saturate the filter membrane. Carefully filter the remaining solution into a pre-weighed (to ±0.1 mg) evaporating dish. Record the exact volume of filtrate transferred if it differs from the planned amount.

-

Solvent Evaporation: Place the evaporating dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and a constant weight is achieved. Alternatively, use a desiccator.

-

Final Weighing: Allow the dish to cool to room temperature in a desiccator, then weigh it on the analytical balance.

-

Calculation:

-

Mass of Solute (g): (Final weight of dish + residue) - (Initial weight of empty dish)

-

Solubility (g/L): (Mass of Solute in g) / (Volume of Filtrate in L)

-

Alternative Quantification Methods

For higher throughput, gravimetric analysis can be replaced with spectroscopic or chromatographic methods, which require a calibration curve.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration in the filtrate can be determined by measuring absorbance at a specific wavelength.[14]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate and precise method for determining concentration and can also confirm the purity of the dissolved compound.[15][16]

Caption: Experimental workflow for the determination of thermodynamic solubility.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. 3-Chloro-4-(trifluoromethyl)benzaldehyde may cause skin and eye irritation.[7][17]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.[1][8]

Always consult the most current Safety Data Sheet (SDS) for the compound before use.[7]

Conclusion

3-Chloro-4-(trifluoromethyl)benzaldehyde is a lipophilic compound with poor aqueous solubility but excellent solubility in a wide array of common non-polar and polar aprotic organic solvents. Its molecular structure, featuring a polar aldehyde and electron-withdrawing chloro and trifluoromethyl groups, allows for a versatile solubility profile that is advantageous for its use in organic synthesis. While qualitative data provides a useful starting point for solvent selection, this guide provides the robust theoretical understanding and detailed experimental protocols necessary for researchers to determine precise, quantitative solubility data. Such data is indispensable for achieving reproducible, optimized, and scalable chemical processes in research and industrial settings.

References

-

Title: Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society Source: ACS Publications URL: [Link]

-

Title: Thermodynamic modeling of activity coefficient and prediction of solubility - PubMed Source: PubMed URL: [Link]

-

Title: Predicting solubility curves via a thermodynamic cycle and machine learning Source: American Chemical Society URL: [Link]

-

Title: Spectroscopic Techniques - Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: 3-Chloro-4-(trifluoromethyl)benzaldehyde - ChemBK Source: ChemBK URL: [Link]

-

Title: Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed Source: PubMed URL: [Link]

-

Title: How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube Source: YouTube URL: [Link]

-

Title: Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles | ChemRxiv Source: ChemRxiv URL: [Link]

-

Title: Experiment: Solubility of Organic & Inorganic Compounds Source: College of the Canyons URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: United Arab Emirates University URL: [Link]

-

Title: The Importance of Solubility for New Drug Molecules Source: Biomedical and Pharmacology Journal URL: [Link]

-

Title: DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES Source: Gaceta Sanitaria URL: [Link]

-

Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry Source: ACS Publications URL: [Link]

-

Title: HSP Basics | Practical Solubility Science - Prof Steven Abbott Source: Hansen-Solubility URL: [Link]

-

Title: Solubility Parameters - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Austin Peay State University URL: [Link]

-

Title: Drug Solubility: Importance and Enhancement Techniques - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development - Books Source: Royal Society of Chemistry URL: [Link]

-

Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]

-

Title: Synthesis of Pharmaceuticals and Drug Development | Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids - Accu Dyne Test Source: Accu Dyne Test URL: [Link]

-

Title: Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma Source: Improved Pharma URL: [Link]

- Title: WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents Source: Google Patents URL

-

Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: SlideShare URL: [Link]

-

Title: 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem Source: PubChem URL: [Link]

-

Title: 4-Chloro-3-(trifluoromethyl)benzaldehyde SDS - Download & Subscribe for Updates Source: SDS Manager URL: [Link]

-

Title: SAFETY DATA SHEET - Thermo Fisher Scientific Source: Thermo Fisher Scientific URL: [Link]

-

Title: Hansen solubility parameter - Wikipedia Source: Wikipedia URL: [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. 3-CHLORO-4-(TRIFLUOROMETHOXY)BENZALDEHYDE | 83279-38-3 [amp.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. capotchem.cn [capotchem.cn]

- 8. chembk.com [chembk.com]

- 9. chem.ws [chem.ws]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 12. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 13. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 14. pharmatutor.org [pharmatutor.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. improvedpharma.com [improvedpharma.com]

- 17. 4-Chloro-3-(trifluoromethyl)benzaldehyde SDS - Download & Subscribe for Updates [sdsmanager.com]

A Comprehensive Technical Guide to the Safe Handling of 3-Chloro-4-(trifluoromethyl)benzaldehyde

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and use of 3-Chloro-4-(trifluoromethyl)benzaldehyde (CAS No. 83279-38-3). As a halogenated aromatic aldehyde, this compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1][2] However, its chemical reactivity necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks in a laboratory setting. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Compound Profile and Hazard Identification

3-Chloro-4-(trifluoromethyl)benzaldehyde is a white crystalline solid with the molecular formula C8H4ClF3O and a molecular weight of approximately 208.56 g/mol .[3] Its structure, featuring an aldehyde functional group, a chlorinated phenyl ring, and a trifluoromethyl group, dictates its reactivity and toxicological profile.

GHS Classification and Associated Hazards

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the signal word "Warning" and is associated with the following hazard statements:

The causality behind these classifications lies in the electrophilic nature of the aldehyde group and the potential for the halogenated aromatic ring to interact with biological macromolecules. The trifluoromethyl group can also influence the compound's metabolic pathways.

Table 1: GHS Hazard Summary

| Hazard Class | GHS Category | Hazard Statement (H-code) | Signal Word | GHS Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | Exclamation Mark (GHS07) |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning | Exclamation Mark (GHS07) |